molecular formula C12H11NO2S2 B8277836 2-[4-(2-Thiazolylthio)phenyl]propionic acid

2-[4-(2-Thiazolylthio)phenyl]propionic acid

Cat. No. B8277836
M. Wt: 265.4 g/mol
InChI Key: WXANVCFJSDYPGG-UHFFFAOYSA-N
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Patent
US04077968

Procedure details

A mixture of 2-bromothiazole (3.9 g) and ethyl 2-(4-mercaptophenyl)propionate (4.56 g), potassium carbonate powder (4.9 g) and dimethylformamide (50 ml) is stirred at 85° C overnight. The reaction mixture is treated in the same manner as in Example 6 to give 2-[4-(2-thiazolylthio)phenyl]-propionic acid melting at 85°-87° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[SH:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([CH3:20])[C:15]([O:17]CC)=[O:16])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[S:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]([CH3:20])[C:15]([OH:17])=[O:16])=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
4.56 g
Type
reactant
Smiles
SC1=CC=C(C=C1)C(C(=O)OCC)C
Name
Quantity
4.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
is stirred at 85° C overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is treated in the same manner as in Example 6

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=NC=C1)SC1=CC=C(C=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.